2'-Hydroxy-5'-methoxyacetophenone is an organic compound with the molecular formula and a molecular weight of approximately 166.17 g/mol. It is characterized as a yellow crystalline powder and is known for its various chemical properties and biological activities. The compound features a hydroxyl group at the 2' position and a methoxy group at the 5' position of the acetophenone structure, which contribute to its unique reactivity and functionality in different applications .
2'-Hydroxy-5'-methoxyacetophenone has been observed as a side product during the Elbs persulfate oxidation of phenols [1]. This reaction utilizes persulfate salts to oxidize phenolic compounds. While 2'-hydroxy-5'-methoxyacetophenone is not the main product of this reaction, it can be isolated and identified [1].
Research has indicated that 2'-hydroxy-5'-methoxyacetophenone exhibits significant biological activities, particularly anti-inflammatory effects. In studies involving lipopolysaccharide-induced inflammation in BV-2 microglial cells and RAW264.7 macrophages, the compound was shown to:
These findings suggest potential therapeutic applications in treating inflammatory disorders.
Several synthesis methods have been developed for 2'-hydroxy-5'-methoxyacetophenone:
2'-Hydroxy-5'-methoxyacetophenone finds applications across various fields:
Interaction studies have focused on understanding how 2'-hydroxy-5'-methoxyacetophenone interacts with biological systems:
In comparison to similar compounds, 2'-hydroxy-5'-methoxyacetophenone stands out due to its unique combination of functional groups and biological activity. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxyacetophenone | Hydroxyl group at para position | Known for analgesic properties |
3-Hydroxy-4-methoxyacetophenone | Hydroxyl group at meta position | Exhibits antioxidant activity |
2-Hydroxy-4-methoxyacetophenone | Hydroxyl group at ortho position | Less studied but shows potential neuroprotective effects |
The distinct positioning of functional groups in 2'-hydroxy-5'-methoxyacetophenone contributes not only to its reactivity but also to its specific biological activities, making it a valuable compound for further research and application development.
Corrosive;Irritant